(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
CAS No.: 1476-78-4
Cat. No.: VC21117746
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1476-78-4 |
|---|---|
| Molecular Formula | C18H22O3 |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | (6S,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
| Standard InChI | InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16+,18+/m1/s1 |
| Standard InChI Key | HTORTGVWUGQTHQ-WUAUYOTNSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=C3C=CC(=C4)O)O |
| SMILES | CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O |
| Canonical SMILES | CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O |
Introduction
Overview of (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
The compound known as (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a steroidal compound with significant biological activity. It is categorized under the broader class of phenanthrene derivatives and is recognized for its potential therapeutic applications.
Synthetic Routes
Various synthetic methods have been explored to obtain this compound. The synthesis typically involves multi-step reactions starting from simpler steroidal precursors. Key techniques include:
-
Hydroxylation: Introduction of hydroxyl groups at specific positions.
-
Cyclization: Formation of the cyclopenta[a]phenanthrene core structure.
Characterization Techniques
Characterization of (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has been performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insight into the molecular structure and confirmation of functional groups.
| Technique | Key Findings |
|---|---|
| NMR | Chemical shifts indicating the presence of hydroxyl groups and methyl groups. |
| NMR | Distinct peaks corresponding to the carbon framework of the steroid structure. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight of 286.37 g/mol. |
Biological Activities
Research indicates that (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one exhibits various biological activities:
Hormonal Activity
Due to its structural similarity to steroid hormones, it may interact with hormonal pathways and exhibit estrogenic or anti-estrogenic effects.
Applications in Medicine
The potential applications of (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one in medicine include:
-
Hormonal Therapy: As a candidate for hormone replacement therapy due to its steroid-like properties.
| Application | Description |
|---|---|
| Hormonal Therapy | Potential use in treating hormonal imbalances or deficiencies. |
| Anticancer Agent | Investigated for its role in cancer treatment protocols. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume